7-((5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
TH5427 is a potent and selective inhibitor of nudix hydrolase 5 (NUDT5). This compound has shown significant promise in the field of cancer research, particularly in targeting hormone-dependent breast cancer cells. TH5427 inhibits progestin-dependent, poly(ADP-ribose)-derived nuclear adenosine triphosphate synthesis, which subsequently affects chromatin remodeling, gene regulation, and cell proliferation .
Chemical Reactions Analysis
TH5427 undergoes several types of chemical reactions, primarily focusing on its inhibitory action on NUDT5. The compound is highly selective for NUDT5 over other similar enzymes, such as MTH1, with an inhibition concentration (IC50) of 29 nM . The major reactions involve the inhibition of adenosine triphosphate synthesis, chromatin remodeling, and gene expression in progestin-treated breast cancer cells .
Scientific Research Applications
TH5427 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to effectively inhibit the growth of hormone-dependent breast cancer cells by blocking nuclear adenosine triphosphate synthesis and subsequent chromatin remodeling . This compound is also used to study the role of NUDT5 in adenosine diphosphoribose metabolism and hormone signaling . Additionally, TH5427 is employed in various in vitro and in vivo studies to explore its potential as a therapeutic agent for breast cancer .
Mechanism of Action
The mechanism of action of TH5427 involves the inhibition of NUDT5, a nudix hydrolase enzyme that plays a crucial role in the metabolism of adenosine diphosphoribose and the regulation of hormone signaling . By inhibiting NUDT5, TH5427 blocks progestin-dependent, poly(ADP-ribose)-derived nuclear adenosine triphosphate synthesis, which in turn affects chromatin remodeling, gene regulation, and cell proliferation .
Comparison with Similar Compounds
TH5427 is compared with other NUDT5 inhibitors such as TH5423 and TH5424. TH5427 has an IC50 of 29 nM, making it more potent than TH5423 (IC50 = 54 nM) and TH5424 (IC50 = 39 nM) . The uniqueness of TH5427 lies in its high selectivity for NUDT5 over other similar enzymes, such as MTH1, and its ability to effectively inhibit progestin-dependent nuclear adenosine triphosphate synthesis and subsequent chromatin remodeling in breast cancer cells .
Properties
Molecular Formula |
C20H20Cl2N8O3 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20Cl2N8O3/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11/h3-4,9,23H,5-8,10H2,1-2H3 |
InChI Key |
QXCXMVYVUHVFLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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